molecular formula C₄₆H₅₇Cl₂N₅O₈ B1152746 3-Chloro Proglumetacin

3-Chloro Proglumetacin

Cat. No.: B1152746
M. Wt: 878.88
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Description

Historical Trajectory of Research on Indoleacetic Acid Derivatives in Pharmacological Science

Indole (B1671886) and its derivatives have long been a focal point of pharmacological research due to their diverse biological activities. nrfhh.com The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged scaffold found in numerous natural products and synthetic compounds with significant medicinal properties. openmedicinalchemistryjournal.com The journey of indoleacetic acid (IAA) derivatives in pharmacology is particularly noteworthy. Initially identified as a plant hormone crucial for growth, its structural analogs have been extensively investigated for their therapeutic potential in humans. openmedicinalchemistryjournal.comwikipedia.org

Research into indole derivatives has unveiled a wide spectrum of pharmacological actions, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. nrfhh.com This versatility has spurred the synthesis of a vast array of novel indole-based compounds. openmedicinalchemistryjournal.com A significant milestone in this area was the development of indometacin, a potent NSAID derived from indoleacetic acid. nih.gov While effective, the quest to mitigate its gastrointestinal side effects led to the exploration of prodrugs and other derivatives. nih.govwikipedia.org This line of inquiry aims to create compounds with improved therapeutic indices, offering better safety without compromising efficacy. google.com The synthesis and evaluation of various indoleacetic acid derivatives continue to be an active area of research, driven by the promise of discovering new and improved therapeutic agents. openmedicinalchemistryjournal.comgoogle.com

Elucidation of 3-Chloro Proglumetacin (B1203747) as a Compound of Academic Interest

Proglumetacin itself is a prodrug, designed to be metabolized in the body into indometacin, the active anti-inflammatory agent, and proglumide (B1679172), a compound that helps protect the stomach lining. nih.govwikipedia.org This dual-action design was a strategic approach to reduce the gastrointestinal issues commonly associated with NSAIDs. patsnap.com The core structure of proglumetacin is a carboxylic ester resulting from the formal condensation of indometacin's carboxy group with the hydroxy group of a proglumide derivative. nih.gov

The academic interest in 3-Chloro Proglumetacin stems from the broader scientific practice of exploring the effects of halogen substitution on the pharmacological activity of a parent compound. The introduction of a chlorine atom at the 3-position of the proglumetacin structure represents a specific chemical modification. While detailed published research focusing exclusively on this compound is limited, its existence as a research chemical suggests its role in structure-activity relationship (SAR) studies. scbt.comevitachem.combiomall.in Such studies are fundamental in medicinal chemistry to understand how specific structural changes influence a molecule's interaction with biological targets. The synthesis and investigation of halogenated derivatives like this compound are crucial for mapping the chemical space around a lead compound to identify analogs with potentially enhanced properties.

Current Research Frontiers and Unanswered Questions in Proglumetacin Studies

The research landscape for proglumetacin and its derivatives continues to evolve. One of the contemporary frontiers involves repurposing existing drugs for new therapeutic applications. researchgate.net For instance, proglumetacin has been identified in silico as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, suggesting a possible role beyond its traditional anti-inflammatory use. researchgate.netmedchemexpress.com This highlights a growing trend of using computational models to screen vast libraries of known compounds for novel antiviral or other activities. researchgate.net

Properties

Molecular Formula

C₄₆H₅₇Cl₂N₅O₈

Molecular Weight

878.88

Synonyms

3-(4-(2-(2-(1-(3,4-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetoxy)ethyl)piperazin-1-yl)propyl 4-benzamido-5-(dipropylamino)-5-oxopentanoate;  m-Chloro Proglumetacin

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Proglumetacin (B1203747) and its Key Intermediates

The core of the Indometacin portion of the molecule is a substituted indole-3-acetic acid. The synthesis of this precursor is a critical first stage. The defining feature of the "3-Chloro Proglumetacin" analogue is the presence of a 3,4-dichlorobenzoyl group on the indole (B1671886) nitrogen, as opposed to the 4-chlorobenzoyl group found in standard Indometacin.

A widely utilized and classic method for constructing the indole ring system is the Fischer indole synthesis . wikipedia.orgnih.gov This reaction produces the aromatic indole heterocycle from a substituted phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of the required Indometacin precursor, the process commences with the reaction of 4-methoxyphenylhydrazine with levulinic acid. This reaction first forms a phenylhydrazone, which, upon heating in the presence of an acid catalyst (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂), undergoes a whiterose.ac.ukwhiterose.ac.uk-sigmatropic rearrangement. nih.gov Subsequent cyclization and elimination of ammonia (B1221849) yield the target indole intermediate, 5-methoxy-2-methyl-1H-indole-3-acetic acid. wikipedia.orgnih.gov

Once the indole-3-acetic acid core is formed, the next crucial step is the N-acylation of the indole nitrogen. This step introduces the 3,4-dichlorobenzoyl moiety. A common method involves deprotonating the indole nitrogen with a base (such as sodium hydride, NaH) to form the indole anion, which then acts as a nucleophile. thieme-connect.de This anion is subsequently reacted with 3,4-dichlorobenzoyl chloride. This reaction must be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride and the base.

An alternative and often milder approach for N-acylation involves the direct coupling of the indole with the carboxylic acid (3,4-dichlorobenzoic acid) using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.deresearchgate.net This method avoids the need to prepare the often moisture-sensitive acyl chloride. thieme-connect.de The final step for this moiety is typically the protection of the carboxylic acid group, often as a methyl or ethyl ester, to prevent it from interfering in subsequent reactions.

Table 1: Key Reactions in the Synthesis of the 3,4-dichloro-Indometacin Precursor
StepReaction TypeStarting MaterialsKey ReagentsProduct
1Fischer Indole Synthesis4-methoxyphenylhydrazine, Levulinic acidAcid catalyst (e.g., H₂SO₄)5-methoxy-2-methyl-1H-indole-3-acetic acid
2N-Acylation5-methoxy-2-methyl-1H-indole-3-acetic acid1. Base (e.g., NaH) 2. 3,4-dichlorobenzoyl chloride1-(3,4-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid
3Esterification (Protection)1-(3,4-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acidMethanol, Acid catalystMethyl 1-(3,4-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate

Proglumide (B1679172), chemically known as 4-benzamido-5-(dipropylamino)-5-oxopentanoic acid, is a cholecystokinin (B1591339) (CCK) receptor antagonist. nih.govmedchemexpress.com For its integration into the final this compound structure, its carboxylic acid group must be modified with a linker molecule that contains a hydroxyl group for the final esterification step.

The synthesis of the derivatized Proglumide moiety involves forming a stable amide bond between the carboxylic acid of Proglumide and a suitable amino-alcohol linker. Based on the structure of Proglumetacin, a likely linker is an N-substituted piperazine (B1678402) derivative, such as N-(3-aminopropyl)-N'-(2-hydroxyethyl)piperazine.

The amide bond formation, or amidation, is typically achieved using standard peptide coupling chemistry. The carboxylic acid of Proglumide is activated to make it more susceptible to nucleophilic attack by the primary amine of the linker. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The reaction is generally performed in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

The resulting intermediate is a complex molecule where the Proglumide core is attached via an amide linkage to the linker, terminating in a primary alcohol. This hydroxyl group is the reactive site for the subsequent esterification with the Indometacin precursor.

The final step in the synthesis of this compound is the formation of an ester bond connecting the two major fragments: the carboxylic acid of the 1-(3,4-dichlorobenzoyl)-indomethacin precursor and the terminal hydroxyl group of the derivatized Proglumide-linker moiety.

Given the structural complexity and potential sensitivity of the two molecules, a mild and efficient esterification method is required. The Steglich esterification is exceptionally well-suited for this purpose. nih.govwikipedia.orgorganic-chemistry.org This reaction allows for the formation of esters from carboxylic acids and alcohols under neutral conditions at room temperature, which helps to avoid decomposition or side reactions that can occur under harsh acidic or basic conditions. nih.govorganic-chemistry.org

The Steglich esterification utilizes a carbodiimide, typically DCC, as a coupling agent to activate the carboxylic acid. organic-chemistry.org A catalytic amount of DMAP is crucial, as it acts as an acyl transfer catalyst. organic-chemistry.org The mechanism involves the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. DMAP then reacts with this intermediate to form a reactive acyl-pyridinium species. This species is a superior acylating agent and readily reacts with the alcohol of the Proglumide-linker moiety to form the desired ester bond. The DCC is consumed in the reaction, forming a dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration. wikipedia.org

Table 2: Final Coupling Step via Steglich Esterification
Reaction TypeAcid ComponentAlcohol ComponentCoupling ReagentsCatalystProduct
Steglich Esterification1-(3,4-dichlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acidDerivatized Proglumide-linker with terminal -OHDicyclohexylcarbodiimide (DCC)4-Dimethylaminopyridine (DMAP)This compound

Exploration of Novel Synthetic Routes and Catalytic Approaches

While the Fischer synthesis and classical N-acylation methods are robust, modern organic synthesis seeks more efficient, milder, and versatile catalytic approaches. Research into indole synthesis has yielded numerous transition-metal-catalyzed methods that offer advantages over traditional routes. Palladium-catalyzed reactions, for example, can be used to construct the indole nucleus from o-haloanilines and alkynes via a sequence of Sonogashira coupling followed by intramolecular cyclization. mdpi.com Silver(I) salts have also emerged as powerful catalysts for activating alkynes, promoting the intramolecular hydroamination of o-alkynylanilines to form indoles under mild conditions. whiterose.ac.uk

For the N-acylation step, novel methods can circumvent the use of stoichiometric coupling agents or harsh bases. For instance, the chemoselective N-acylation of indoles has been achieved using stable thioesters as the acyl source, promoted by a simple base like cesium carbonate. nih.govd-nb.info Another innovative approach is the oxidative organocatalytic N-acylation, which uses aldehydes as the acyl source in the presence of an N-heterocyclic carbene (NHC) catalyst. rsc.org These methods often exhibit broad functional group tolerance and milder reaction conditions.

Green Chemistry Principles in Proglumetacin Synthesis Research

The multi-step synthesis of a complex pharmaceutical compound like this compound presents numerous opportunities for the application of green chemistry principles to reduce environmental impact and improve efficiency. The traditional synthesis of the related drug Ibuprofen, for example, involved a six-step process with low atom economy, but was famously re-engineered by the BHC Company into a three-step catalytic process with significantly higher atom economy and less waste. ugal.ro

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy : Designing synthetic routes to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions (Section 2.2) are inherently more atom-economical than routes using stoichiometric reagents. ugal.roijsrch.com

Use of Catalysis : The use of catalytic reagents is superior to stoichiometric ones. For instance, employing catalytic DMAP in the Steglich esterification or transition metal catalysts for indole synthesis reduces waste compared to using stoichiometric amounts of activating agents or strong acids. chemistryforsustainability.org

Safer Solvents and Reagents : Research into performing reactions in safer solvents (e.g., water or ethanol) or under solvent-free conditions can significantly reduce the environmental footprint. For example, some Fischer indole syntheses have been successfully carried out in the absence of a solvent, using a solid acid catalyst. scispace.com

By integrating modern catalytic methods and designing the synthetic pathway to minimize steps and waste, the production of this compound and related compounds can be made more sustainable and efficient. ijsrch.com

Molecular and Cellular Pharmacodynamics

Enzyme Inhibition Mechanisms

The inhibitory activity of 3-Chloro Proglumetacin (B1203747) on various enzyme systems is a critical aspect of its pharmacodynamic profile. While specific data for the chlorinated derivative is lacking, the mechanisms of the parent compound, Proglumetacin, offer a foundational understanding.

Cyclooxygenase (COX) Isoform Selectivity and Binding Kinetics (COX-1, COX-2)

There is no specific information available in the reviewed literature regarding the COX-1 and COX-2 isoform selectivity or the binding kinetics of 3-Chloro Proglumetacin. For the parent compound, Proglumetacin, studies have shown that it is a less potent inhibitor of prostaglandin (B15479496) E2 (PGE2) formation by sheep seminal vesicle microsomes (a source of COX enzymes) compared to its active metabolite, indomethacin (B1671933). The IC50 value for Proglumetacin in this assay was 310 microM nih.gov. Similarly, its inhibitory effect on thromboxane (B8750289) B2 (TXB2) formation in washed rabbit platelets, another indicator of COX-1 activity, was also weaker than indomethacin, with an IC50 of 6.3 microM nih.gov. This suggests that the primary anti-inflammatory action following Proglumetacin administration is due to its conversion to indomethacin nih.gov. Indomethacin itself is known to be a non-selective inhibitor of both COX-1 and COX-2.

Interaction with Other Enzymes (e.g., SARS-CoV Main Protease, Mpro)

Recent studies have explored the potential of existing drugs to inhibit the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus, a critical enzyme for viral replication. Research has indicated that Proglumetacin can inhibit SARS-CoV Mpro with an activity concentration at half-maximal activity (AC50) of 8.9 μM medchemexpress.com. The mechanism of this inhibition is an area of ongoing investigation. There is no specific information available regarding the interaction of this compound with SARS-CoV Mpro or other enzymes.

Ligand-Receptor Interactions and Binding Affinity Studies

There is currently no publicly available data from ligand-receptor interaction or binding affinity studies specifically for this compound. Such studies would be essential to fully characterize its interactions with target enzymes like COX-1, COX-2, and 5-LOX, and to understand the molecular basis for its potential activities.

Modulation of Intracellular Signaling Pathways

The modulation of intracellular signaling pathways is a key consequence of enzyme inhibition by NSAIDs. While direct studies on this compound are absent, the effects of inhibiting prostaglandin synthesis by its parent compound's active metabolite, indomethacin, are well-documented.

Impact on Prostaglandin Synthesis and Release Pathways

By inhibiting COX enzymes, Proglumetacin, through its conversion to indomethacin, effectively reduces the production of prostaglandins patsnap.comnih.gov. Prostaglandins are crucial signaling molecules involved in inflammation, pain, and fever nih.govnih.gov. The inhibition of prostaglandin synthesis is the primary mechanism by which NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects nih.gov. Specifically, Proglumetacin has been shown to decrease the content of prostaglandin E2 in inflammatory exudate medchemexpress.com. The impact of this compound on these pathways has not been specifically investigated.

Effects on Leukotriene Synthesis and Regulation

The influence of this compound's active metabolite, Indomethacin, on the synthesis of leukotrienes is complex and can appear contradictory. This is due to its primary mechanism of action as a cyclooxygenase (COX) inhibitor, which can indirectly alter the downstream metabolism of arachidonic acid.

Leukotrienes are potent pro-inflammatory mediators synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway. mdpi.comclinpgx.org By blocking the COX pathway, Indomethacin can lead to a "shunting" effect, where more arachidonic acid becomes available for the 5-LO pathway. This can result in an increased production of certain leukotrienes.

Research has demonstrated that Indomethacin can enhance the formation of 5-lipoxygenase products in leukocytes. nih.gov In ex vivo studies on human leukocytes, treatment with Indomethacin led to significantly increased levels of 5-hydroxyeicosatetraenoic acid (5-HETE), leukotriene B4 (LTB4), and leukotriene C4 (LTC4) upon stimulation. nih.gov This effect is dependent on the inhibition of the COX pathway, as it is also observed with other NSAIDs like aspirin. nih.gov The enhancement of eosinophil production in bone marrow cultures by Indomethacin has been shown to be dependent on the subsequent increase in cysteinyl leukotriene (LTC4, LTD4, LTE4) signaling. nih.gov

Conversely, some studies have indicated that Proglumetacin itself strongly inhibits the formation of 5-HETE. This suggests a potential direct inhibitory effect on the 5-lipoxygenase pathway by the parent compound or other metabolites, which may counterbalance the shunting effect caused by Indomethacin. The net effect on leukotriene levels in a clinical setting may therefore be influenced by the balance between the COX-inhibiting activity of Indomethacin and the potential 5-LO inhibitory action of Proglumetacin or its other metabolites.

Table 1: Effects of Indomethacin on Leukotriene Synthesis

Mediator Effect Mechanism
5-HETE Increased Shunting of arachidonic acid to 5-LO pathway nih.gov
Leukotriene B4 (LTB4) Increased Shunting of arachidonic acid to 5-LO pathway nih.gov
Leukotriene C4 (LTC4) Increased Shunting of arachidonic acid to 5-LO pathway nih.gov

Investigation of Other Inflammatory Mediators

Beyond its well-established role in inhibiting prostaglandin synthesis, the active metabolite of this compound, Indomethacin, modulates a range of other inflammatory mediators, including cytokines and enzymes involved in the inflammatory response.

Cytokines: Indomethacin has been shown to influence the production of several key pro- and anti-inflammatory cytokines. However, its effects can vary depending on the specific cytokine and the physiological context.

Interleukin-1β (IL-1β): In studies using lipopolysaccharide (LPS)-stimulated whole blood, high concentrations of Indomethacin reduced the production of the pro-inflammatory cytokine IL-1β. nih.gov

Interleukin-6 (IL-6): The effect on IL-6 appears to be context-dependent. Indomethacin has been found to reduce thrombin-induced and LPS-induced IL-6 production in whole blood assays. nih.gov Similarly, during strenuous exercise, Indomethacin treatment blunted the increase in serum IL-6. paulogentil.com

Tumor Necrosis Factor-alpha (TNF-α): In contrast to its effect on IL-6 during exercise, Indomethacin augmented the exercise-induced increase in TNF-α. paulogentil.com In a model of neuroinflammation, Indomethacin did not significantly affect LPS-induced TNF-α mRNA expression in the brain. nih.gov

Interleukin-10 (IL-10): Indomethacin has been shown to reduce the production of the anti-inflammatory cytokine IL-10 in stimulated whole blood, which could suggest a shift towards a more inflammatory state in that context. nih.gov However, during strenuous exercise, Indomethacin augmented the IL-10 response. paulogentil.com

Other Mediators: Indomethacin also affects other molecules involved in inflammation:

Inducible Nitric Oxide Synthase (iNOS): In a mouse model, pretreatment with Indomethacin was found to significantly augment LPS-induced iNOS mRNA and protein expression in the brain, suggesting it could exacerbate this aspect of neuroinflammation. nih.gov

Thromboxane B2: As a product of the COX pathway, serum thromboxane B2 levels are profoundly suppressed by Indomethacin. nih.gov

Table 2: Summary of Indomethacin's Effects on Various Inflammatory Mediators

Mediator System/Condition Studied Observed Effect
IL-1β LPS-stimulated whole blood Reduced production nih.gov
IL-6 Stimulated whole blood Reduced production nih.gov
IL-6 Strenuous exercise Blunted increase paulogentil.com
TNF-α Strenuous exercise Augmented increase paulogentil.com
IL-10 Stimulated whole blood Reduced production nih.gov
IL-10 Strenuous exercise Augmented increase paulogentil.com
iNOS LPS-induced neuroinflammation Augmented expression nih.gov
Thromboxane B2 Human serum Suppressed production nih.gov

Cellular Uptake and Subcellular Distribution Mechanisms

Direct studies on the cellular uptake and subcellular distribution of this compound are not extensively documented. However, insights can be drawn from the physicochemical properties of its primary active metabolite, Indomethacin, and related research. As an organic acid, the transport of Indomethacin across cellular membranes is influenced by its lipophilicity and the pH gradient, likely involving passive diffusion. nih.gov

Once inside the cell, Indomethacin interacts with various subcellular structures and influences molecular localization. It is not merely a cytosolic agent but has been shown to affect processes within the nucleus and at the plasma membrane.

Plasma Membrane Interactions: Indomethacin, as an amphipathic molecule, can insert into the plasma membrane and alter its properties. Research has shown that Indomethacin can change the lateral heterogeneity of the membrane, stabilizing cholesterol-dependent nanoclusters. nih.gov This alteration of the membrane's physical organization can, in turn, affect the function of membrane-bound proteins and cellular signaling pathways. nih.gov

Nuclear Translocation: Recent studies have revealed a novel mechanism of action for Indomethacin involving the regulation of protein trafficking to the nucleus. It has been demonstrated to inhibit the nuclear translocation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor in the type I interferon response to cytosolic nucleic acids. oup.com This action suppresses the expression of interferons and suggests a role for Indomethacin in modulating innate immune responses at the level of nuclear import. oup.com

Lysosomal Interactions: There is evidence that Indomethacin can affect lysosomal function. In intestinal epithelial cells, treatment with Indomethacin led to an increase in the subcellular colocalization of LC3, an autophagy-related protein, with the lysosome marker Lamp2. researchgate.net This suggests that Indomethacin may influence autophagic processes and the function of lysosomes.

While specific transporters for Proglumetacin or Indomethacin have not been fully characterized, the distribution of the active metabolite is widespread. Indomethacin is known to be highly protein-bound in the plasma and can distribute into various tissues. drugbank.com Its high lipid solubility allows it to cross the blood-brain barrier. drugbank.com

Structure Activity Relationship Sar and Computational Chemistry

Comparative Analysis of Structural Features Influencing Biological Activity

The biological activity of 3-Chloro Proglumetacin (B1203747) is a composite of the contributions of its core indole (B1671886) structure, the attached piperazine (B1678402) and glutaramate (B1245168) substitutions, and the specific 3-chloro substitution on the N-benzoyl group.

The indole nucleus is a cornerstone of the anti-inflammatory activity of indomethacin (B1671933) and its derivatives, including 3-Chloro Proglumetacin. The indole ring itself is a crucial scaffold for binding to the active site of cyclooxygenase (COX) enzymes. nih.govrsc.orgmdpi.com SAR studies on related indomethacin analogs have elucidated several key features of the indole moiety that are critical for potent anti-inflammatory activity.

The N-acyl group on the indole nitrogen is a primary determinant of activity. N-benzoyl derivatives substituted in the para-position with electron-withdrawing groups such as fluoro, chloro, or trifluoromethyl groups are generally the most active. nih.gov This highlights the importance of the electronic and steric properties of this substituent for optimal interaction with the COX enzyme. Furthermore, substitutions on the indole ring itself can modulate activity. For instance, a methoxy (B1213986) group at the 5-position and a methyl group at the 2-position of the indole ring are known to enhance anti-inflammatory potency. nih.gov The presence of the indole scaffold is considered essential for high antiproliferative and anti-inflammatory activity. mdpi.com

This compound is a prodrug of indomethacin, meaning it is pharmacologically inactive until it is metabolized in the body to release the active drug. nih.govnih.govresearchgate.net The piperazine and glutaramate moieties in this compound are integral to this prodrug strategy. Their primary role is not to interact directly with the pharmacological target, but to modulate the pharmacokinetic properties of the parent drug, indomethacin.

The ester linkage connecting the glutaramate moiety to the piperazine ethanol (B145695) group, and the ester linkage connecting the indomethacin to the piperazine moiety, are designed to be hydrolyzed by esterases in the body. This enzymatic cleavage releases indomethacin, the active anti-inflammatory agent. The inclusion of the piperazine and glutaramate groups can influence several pharmacokinetic parameters, including:

Distribution: The pharmacokinetic profile of the prodrug can be tailored to achieve a desired distribution in the body.

Reduced Gastric Irritation: A key advantage of NSAID prodrugs is the potential for reduced gastrointestinal side effects. By masking the free carboxylic acid group of indomethacin, which is implicated in gastric irritation, proglumetacin can pass through the stomach with a lower potential for causing local damage. openmedicinalchemistryjournal.com

The glutaramate moiety, being an amino acid derivative, may also facilitate transport across biological membranes. The synthesis of NSAID prodrugs with amino acid esters has been explored to enhance their therapeutic index. google.com

The presence of a chlorine atom at the 3-position of the N-benzoyl group is a significant feature of this compound. Halogen substitutions are a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which in turn can affect its pharmacological activity. mdpi.comnih.gov

In the context of indomethacin analogs, a chloro substituent on the N-benzoyl ring is known to be favorable for anti-inflammatory activity. The chlorine atom is an electron-withdrawing group, which can influence the electronic distribution of the entire N-benzoyl moiety. This alteration in electronics can enhance the binding affinity of the molecule to the COX enzyme. Furthermore, the chloro group can participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of the drug-receptor complex. chemrxiv.org The position of the halogen substituent is also critical, with para-substitution on the benzoyl ring often being optimal for activity in indomethacin analogs. nih.gov While this compound has a meta-chloro substitution, this still imparts a significant electronic effect on the ring. The presence of a chloro group can also impact the metabolic stability of the molecule. mdpi.com

Table 1: Comparative Anti-inflammatory Activity of Indomethacin and its Metabolites

CompoundIC50 for PGE2 formation (µM)IC50 for TXB2 formation (µM)Inhibition of 5-HETE formation (IC50 in µM)
Proglumetacin (PGM) 3106.31.5
Desproglumideproglumetacin (DPP) --16.3
Indomethacin (IND) <6.3<6.3-

Data sourced from pharmacological studies on proglumetacin maleate (B1232345). nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rroij.comdrugdesign.org This approach is valuable for understanding the key structural features that govern pharmacological activity and for predicting the activity of new, unsynthesized compounds.

QSAR models have been developed for various classes of anti-inflammatory agents, including indomethacin derivatives. nih.gov The development of a robust QSAR model involves several key steps: uniroma1.itnih.govresearchgate.netmdpi.com

Data Set Selection: A diverse set of molecules with known biological activities (e.g., IC50 values for COX inhibition) is required.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques. Internal validation methods include leave-one-out cross-validation (q²), while external validation involves predicting the activity of a separate set of compounds (the test set) that was not used in model development.

A QSAR study on proglumetacin and other drugs was conducted to identify potential inhibitors of the main protease (Mpro) of SARS-CoV. unc.eduresearchgate.netnih.gov In this study, QSAR models were developed based on a dataset of known SARS-CoV Mpro inhibitors. These models were then used for virtual screening of a drug database, which led to the identification of proglumetacin as a potential hit. unc.eduresearchgate.netnih.gov The subsequent experimental testing confirmed the activity of proglumetacin against the SARS-CoV-2 cytopathic effect. unc.eduresearchgate.netnih.gov

Once a validated QSAR model is established, it can be used to predict the potency and selectivity of new chemical entities. nih.govnih.govnih.govplos.org The model equation provides insights into which structural descriptors are most influential in determining the biological activity. For example, a QSAR model for COX inhibitors might reveal that descriptors related to molecular shape, hydrophobicity, and electronic properties are critical for potent inhibition.

By analyzing the coefficients of the descriptors in the QSAR equation, medicinal chemists can rationally design new molecules with enhanced potency. For instance, if a descriptor for a particular steric feature has a positive coefficient, it suggests that increasing the size of that part of the molecule may lead to higher activity.

QSAR models can also be developed to predict the selectivity of compounds for different biological targets, such as COX-1 versus COX-2. jocpr.com By building separate models for each target, it is possible to identify descriptors that are important for selectivity. This information can then be used to design compounds with an improved selectivity profile, which can lead to a better safety profile by minimizing off-target effects.

Table 2: Key Steps and Considerations in QSAR Model Development

StepDescriptionKey Considerations
1. Data Curation Collection and standardization of a dataset of molecules with reliable biological activity data.Data quality and diversity are crucial. Consistent experimental conditions for biological data are essential.
2. Descriptor Calculation Generation of numerical representations of molecular structures (e.g., topological, electronic, steric).Selection of relevant descriptors is key to building a predictive model.
3. Model Building Application of statistical methods (e.g., MLR, PLS, machine learning) to correlate descriptors with activity.Choice of the appropriate statistical method depends on the dataset and the complexity of the relationship.
4. Model Validation Rigorous assessment of the model's predictive ability using internal and external validation techniques.A model is only useful if it can accurately predict the activity of new compounds.
5. Applicability Domain Defining the chemical space for which the model can make reliable predictions.Predictions for molecules outside the applicability domain may be unreliable.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a protein target. For this compound, these techniques would be invaluable in characterizing its interactions with key biological targets such as cyclooxygenase (COX) enzymes and the SARS-CoV-2 main protease (Mpro).

Cyclooxygenase (COX) Enzymes: Proglumetacin is a prodrug of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes. nih.gov It is highly probable that this compound, upon hydrolysis, would also release an indomethacin analog that targets COX-1 and COX-2. Molecular docking studies of indomethacin and its derivatives have provided insights into their binding mechanisms within the COX active site. nih.govresearchgate.netalrasheedcol.edu.iq These studies reveal that the indole ring of indomethacin forms crucial interactions with hydrophobic pockets within the enzyme, while the carboxyl group often forms hydrogen bonds with key amino acid residues like Arginine and Tyrosine. nih.gov

For this compound, docking simulations would likely show its indomethacin-like core orienting within the COX active site in a similar fashion. The presence of the chloro group on the benzoyl moiety could potentially lead to altered hydrophobic or halogen bond interactions, which might influence its binding affinity and selectivity for COX-2 over COX-1.

Interactive Data Table: Potential Interactions of this compound Metabolite with COX-2 Active Site Residues (Hypothetical)

Interacting ResidueInteraction TypePotential Role in Binding
Arginine (Arg120)Hydrogen BondAnchoring the carboxyl group
Tyrosine (Tyr355)Hydrogen BondStabilizing the ligand
Valine (Val349)Hydrophobic InteractionInteraction with the indole ring
Leucine (Leu352)Hydrophobic InteractionInteraction with the indole ring
Serine (Ser530)Hydrogen BondKey interaction for inhibition
Phenylalanine (Phe518)Hydrophobic InteractionInteraction with the chloro-benzoyl group

SARS-CoV-2 Main Protease (Mpro): The identification of proglumetacin as a potential Mpro inhibitor opens up the possibility of this compound also exhibiting activity against this viral enzyme. unc.edunih.govresearchgate.netnih.gov Mpro is a cysteine protease that is essential for viral replication. nih.gov Molecular docking of this compound into the Mpro active site would be necessary to predict its binding mode. The active site of Mpro contains a catalytic dyad (Cysteine and Histidine) and several subsites that accommodate the peptide substrate. preprints.org A docked this compound would likely position its functional groups to interact with these subsites. Molecular dynamics simulations, typically run for nanoseconds, would further elucidate the stability of the predicted binding pose and the key interactions over time. nih.gov

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound would involve identifying its low-energy conformers and understanding the rotational barriers around its flexible bonds. This is particularly important for the proglumide (B1679172) and indomethacin moieties, as their relative orientation will dictate how the molecule fits into a binding site.

Studies on the conformational properties of indomethacin have shown that the orientation of the p-chlorobenzoyl group relative to the indole ring is a critical determinant of its COX inhibitory activity. nih.govnih.govsemanticscholar.orgresearchgate.net For this compound, similar conformational flexibility is expected. The characterization of its preferred binding pose within a target's active site would reveal the specific conformation responsible for its biological effect. This information is crucial for understanding its mechanism of action and for designing more potent analogs.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. mdpi.com A pharmacophore model for this compound and its analogs could be developed based on their interactions with a target receptor, such as COX-2 or Mpro. Such a model would typically include features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

This pharmacophore model would then serve as a template for virtual screening of compound libraries to identify novel molecules with the desired activity. It would also guide lead optimization strategies aimed at improving the potency, selectivity, and pharmacokinetic properties of this compound.

Lead Optimization Strategies:

Once a lead compound like this compound is identified, several strategies can be employed for its optimization:

Analog Synthesis: Synthesizing a series of analogs with systematic modifications to the this compound scaffold would be a primary strategy. This would involve altering the substitution pattern on the aromatic rings, modifying the linker between the indomethacin and proglumide moieties, and exploring different ester groups.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved activity or reduced side effects. For example, the carboxylic acid group could be replaced with a tetrazole or a hydroxamic acid.

Structure-Based Drug Design: Utilizing the binding pose information from molecular docking studies, new functional groups can be added to this compound to create additional favorable interactions with the target protein, thereby increasing its binding affinity.

Interactive Data Table: Potential Lead Optimization Strategies for this compound

StrategyRationaleDesired Outcome
Modification of the chloro-substituentExplore the effect of different halogens or alkyl groups on binding affinity and selectivity.Enhanced potency and/or selectivity for the target enzyme.
Alteration of the ester linkageImprove metabolic stability and control the rate of prodrug activation.Optimized pharmacokinetic profile.
Isosteric replacement of the indole ringInvestigate the importance of the indole scaffold for activity and explore novel intellectual property.Discovery of novel active compounds with potentially different properties.
Modification of the proglumide moietyEnhance the gastroprotective effects or introduce additional therapeutic activities.Development of a multifunctional drug candidate.

Pre Clinical Pharmacokinetics and Biotransformation Studies

Absorption and Distribution Studies in Non-Human Biological Systems

Studies in animal models, particularly rats, have been instrumental in elucidating the pharmacokinetic profile of 3-Chloro Proglumetacin (B1203747). Following oral administration, the compound demonstrates a distinct absorption and distribution pattern.

Research utilizing radiolabeled proglumetacin in rats has shown that the compound is slowly absorbed from the gastrointestinal tract. nih.gov Peak plasma concentrations of radioactivity are typically reached approximately 6 hours after oral administration. nih.gov The elimination of radioactivity from the plasma follows a bi-exponential pattern, with an initial half-life of around 4.5 hours and a terminal elimination half-life of 16 hours. nih.gov This slow elimination rate is likely influenced by the gradual absorption from the gut, a phenomenon sometimes referred to as a "flip-flop" pharmacokinetic model, and may also be affected by enterohepatic recirculation. nih.gov Fecal excretion is the primary route of elimination, accounting for about 60.8% of the administered radioactivity, while urinary excretion accounts for 33.5%. nih.gov A small fraction of the administered dose, approximately 8%, is believed to represent the unabsorbed portion of the substance, as indicated by the presence of unchanged proglumetacin in the feces. nih.gov

Once absorbed, the radioactivity derived from 3-Chloro Proglumetacin is distributed throughout all tissues in the body. nih.gov However, the parent compound itself is not detected in the blood, urine, or various organs, indicating rapid and extensive metabolism. nih.gov The highest concentrations of radioactivity are consistently found in the liver and kidneys, which are key organs in drug metabolism and excretion. nih.gov Despite this, the concentration of radioactivity in these tissues remains lower than that observed in the plasma. nih.gov Studies have not found evidence of a "deep compartment," which would suggest long-term accumulation of the compound or its metabolites in any specific tissue. nih.gov

Below is a summary of the tissue distribution findings in rats:

Tissue/FluidRelative Concentration of RadioactivityAccumulation
PlasmaHigh-
LiverMaximum tissue concentrationNo long-term accumulation
KidneysMaximum tissue concentrationNo long-term accumulation
Other TissuesDistributed throughoutNo long-term accumulation

Metabolic Pathways and Metabolite Profiling

The biotransformation of this compound is a critical aspect of its pharmacology, as it leads to the formation of its active components.

This compound is designed as a prodrug, and its primary metabolic pathway is hydrolysis. This reaction is catalyzed by esterase enzymes, which cleave the ester bond, releasing the active metabolites indometacin and proglumide (B1679172). In fact, studies in rats have shown that after oral administration of proglumetacin, the parent drug is not found in the systemic circulation. nih.gov Instead, several indolic metabolites are detected, with indometacin being the predominant one. nih.gov This metabolic conversion is the basis for the anti-inflammatory activity attributed to proglumetacin. nih.gov

While indometacin is the most prominent metabolite, research indicates the presence of other indolic metabolites derived from proglumetacin. nih.gov However, detailed characterization and identification of novel or minor metabolites are not extensively documented in the available scientific literature. The focus of most studies has been on the generation of the primary active metabolite, indometacin.

The biotransformation of this compound is primarily mediated by esterases. These enzymes are responsible for the hydrolysis of the ester linkage in the prodrug, leading to the release of its active constituents. While the general class of enzymes has been identified, specific information detailing the particular subtypes of esterases involved in the metabolism of this compound is not extensively described in the current body of research.

Excretion Mechanisms in Pre-clinical Models

Studies in animal models, particularly rats, have been instrumental in elucidating the excretion pathways of Proglumetacin. Research involving radiolabeled compounds has allowed for the tracking of the drug and its metabolites as they are eliminated from the body.

The elimination of Proglumetacin and its metabolites occurs through both renal and biliary routes. In a key study using [14C]-labeled Proglumetacin administered orally to rats, the primary route of excretion for the radioactivity was via the feces, indicating a significant role for biliary excretion. nih.gov

Biliary Excretion: Approximately 60.8% of the administered radioactivity was recovered in the feces. nih.gov This substantial fecal excretion suggests that Proglumetacin's metabolites are significantly cleared from the liver into the bile and subsequently eliminated through the gastrointestinal tract. The parent Proglumetacin compound itself is largely absent in the feces, with about 13% of the fecal radioactivity being attributed to the unchanged drug, likely representing the portion that was not absorbed. nih.gov

Renal Clearance: The urinary route accounted for the excretion of 33.5% of the administered radioactivity. nih.gov This indicates that renal clearance is also a significant pathway for the elimination of Proglumetacin's metabolites. As Proglumetacin is a prodrug and not found in the urine, this excretion consists of indometacin and other indolic metabolites. nih.gov Specific values for the renal clearance rate (e.g., mL/min) have not been detailed in the available preclinical literature.

The following table summarizes the excretion data from the study in rats.

Excretion RoutePercentage of Administered Radioactivity
Feces60.8%
Urine33.5%

Data from a study in rats following oral administration of [14C]-proglumetacin. nih.gov

Enterohepatic recirculation is a process where drugs or their metabolites are excreted via the bile into the intestine, where they can be reabsorbed back into the circulation. This process can prolong the presence and activity of a drug in the body. researchgate.netresearchgate.net

For Proglumetacin, the elimination rate from plasma in rats was observed to follow a bi-exponential pattern, with a terminal elimination half-life of 16 hours. nih.gov The study authors suggested that this slow elimination rate is likely influenced by an enterohepatic recirculation of the radioactivity (i.e., the metabolites). nih.gov This phenomenon, where metabolites excreted in the bile are reabsorbed from the intestine, could contribute to the sustained plasma levels of the active metabolite, indometacin. However, while suggested by the pharmacokinetic profile, dedicated studies to definitively confirm and quantify the extent of enterohepatic recirculation for Proglumetacin metabolites are not extensively detailed in the available scientific literature.

In Vitro Metabolism Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolism studies using systems such as liver microsomes and hepatocytes are standard methods in preclinical drug development to investigate the metabolic pathways and stability of a new chemical entity. springernature.com These systems contain the enzymes responsible for drug metabolism, primarily Cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes found in liver microsomes. wuxiapptec.com

Despite the importance of these studies, a review of the available scientific literature did not identify any specific in vitro metabolism studies for Proglumetacin using either liver microsomes or hepatocytes. Research on other indometacin prodrugs has shown that the hydrolysis of ester bonds can occur in various tissues, including plasma and liver, but specific data for Proglumetacin in these in vitro systems is absent. nih.govnih.gov Therefore, detailed research findings on the metabolic stability, metabolite formation, or reaction kinetics of Proglumetacin in liver microsomes or hepatocytes cannot be provided.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Compound and Metabolite Separation

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound like 3-Chloro Proglumetacin (B1203747) and its metabolites, various chromatographic techniques are employed to achieve the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of pharmaceutical compounds. For 3-Chloro Proglumetacin, a reversed-phase HPLC (RP-HPLC) method would be the standard approach, likely utilizing a C18 or a phenyl-based column to achieve separation based on hydrophobicity.

A developed HPLC method for Indomethacin (B1671933), a primary metabolite of Proglumetacin, utilizes a Zorbax-Phenyl analytical column (75 mm x 4.6 mm, 3.5 µm) with an isocratic mobile phase of acetonitrile and 0.2% phosphoric acid (50:50, v/v) at a flow rate of 0.6 ml/min. Detection is typically carried out using a UV detector set at 237 nm. nih.gov For a codrug of Indomethacin, a similar method was developed using an XTERRA® MS C18 column (5 µm, 4.6 × 250 mm) with a mobile phase of acetonitrile and sodium acetate buffer (60:40) at a flow rate of 1.4 mL/min and a detection wavelength of 275 nm. nih.gov

Given the structural similarities, a validated HPLC-UV method for this compound could be developed with the following hypothetical parameters:

ParameterCondition
ColumnReversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : Phosphate (B84403) Buffer (pH 3.0) (60:40 v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
DetectionUV at 254 nm
Column TemperatureAmbient

This method would be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness to ensure its suitability for routine analysis. longdom.orgdergipark.org.tr

Gas Chromatography (GC) for Volatile Metabolites

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself is a large and non-volatile molecule, GC-MS can be employed for the analysis of smaller, volatile metabolites that may be formed during its biotransformation. Derivatization is often necessary to increase the volatility of the analytes. For instance, a GC-MS method for the quantification of Indomethacin involves derivatization with Bis-(Trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilan). researchgate.net

A typical GC-MS analysis for volatile metabolites would involve:

Sample Preparation: Extraction of metabolites from a biological matrix followed by derivatization.

GC Separation: Use of a capillary column (e.g., a 5% phenyl-methylpolysiloxane column) with a temperature gradient to separate the volatile compounds.

MS Detection: A mass spectrometer to identify and quantify the separated compounds based on their mass-to-charge ratio and fragmentation patterns. csu.edu.aujmchemsci.com

Chiral Chromatography for Enantiomeric Purity Assessment

A hypothetical chiral HPLC method for this compound could involve:

ParameterCondition
ColumnChiral Stationary Phase (e.g., polysaccharide-based)
Mobile PhaseHexane : Isopropanol with a chiral additive (e.g., trifluoroacetic acid)
Flow Rate0.8 mL/min
DetectionUV at a suitable wavelength

Mass Spectrometry Applications

Mass spectrometry (MS) is an indispensable tool in pharmaceutical analysis, offering high sensitivity and specificity for both quantification and structural elucidation.

Quantitative Analysis by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its superior sensitivity and selectivity. technologynetworks.com For this compound, a robust LC-MS/MS method would be developed for its quantification in plasma or other biological fluids. This involves optimizing the chromatographic separation to minimize matrix effects and tuning the mass spectrometer for the specific precursor-to-product ion transitions of the analyte and an internal standard. lcms.cz

The development of such a method would include:

Optimization of MS parameters: This includes selecting the appropriate ionization mode (e.g., electrospray ionization - ESI), and determining the optimal precursor and product ions and collision energies for Multiple Reaction Monitoring (MRM). researchgate.net

Chromatographic separation: A fast and efficient separation is achieved using UPLC (Ultra-Performance Liquid Chromatography) systems with sub-2-µm particle columns.

Method validation: The method would be rigorously validated for linearity, accuracy, precision, and stability in the biological matrix of interest. researchgate.net

Metabolite Identification and Structural Elucidation by High-Resolution MS

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, is crucial for the identification and structural elucidation of unknown metabolites. nih.gov For this compound, an untargeted metabolomics approach using LC-HRMS would be employed to screen for all potential metabolites in in-vitro or in-vivo samples.

The process typically involves:

Data Acquisition: Acquiring full-scan mass spectra with high mass accuracy, allowing for the determination of the elemental composition of the parent drug and its metabolites. nih.gov

Data Processing: Using specialized software to compare the metabolic profiles of control and drug-treated samples to identify drug-related peaks.

Structural Elucidation: The fragmentation patterns (MS/MS spectra) of the potential metabolites are then analyzed to determine the site of metabolic modification. researchgate.netresearchgate.net Common metabolic pathways for NSAIDs include hydroxylation, demethylation, and glucuronidation.

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis for research applications)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of new chemical entities in research applications. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular structure of a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a primary technique for determining the precise arrangement of atoms within a molecule. nih.gov For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment through chemical shifts, signal splitting (multiplicity), and integration. For instance, distinct signals would be expected for the aromatic protons on the indole (B1671886) and chlorophenyl rings, the methylene protons, and the methine proton. ¹³C NMR spectroscopy would similarly identify all unique carbon atoms in the molecule, providing a complete carbon skeleton map. nih.gov These data are critical for confirming the compound's identity and purity.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

NucleusFunctional GroupPredicted Chemical Shift (ppm)Rationale
¹HAromatic (Indole/Phenyl)6.5 - 8.0Protons on aromatic rings are deshielded.
¹H-CH- (alpha to C=O)3.5 - 4.5Proximity to the electron-withdrawing carbonyl group.
¹H-CH₂-2.0 - 3.0Methylene protons in the alkyl chain.
¹³C-C=O (Carboxylic Acid/Amide)160 - 180Carbonyl carbons are highly deshielded.
¹³CAromatic (Indole/Phenyl)110 - 150Carbons within the aromatic systems.
¹³C-CH-40 - 60Aliphatic carbon adjacent to a carbonyl.
¹³C-CH₂-20 - 40Aliphatic carbons in the chain.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching, bending). The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its key structural features. A broad absorption band around 2500-3300 cm⁻¹ would indicate the O-H stretch of the carboxylic acid group. Strong, sharp peaks around 1700-1750 cm⁻¹ and 1650-1700 cm⁻¹ would correspond to the C=O stretching vibrations of the carboxylic acid and amide carbonyls, respectively. The C-Cl stretch would likely appear in the fingerprint region, typically between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about conjugated systems within a molecule. The indole and chlorophenyl aromatic rings in this compound contain π-electrons that can be excited by UV radiation, resulting in characteristic absorption maxima (λmax). The position and intensity of these absorption bands can be used to confirm the presence of these chromophores and for quantitative analysis in solution, often as a basis for bioanalytical methods.

Bioanalytical Method Development and Validation for Pre-clinical Samples

The quantification of a drug candidate in biological matrices (e.g., plasma, tissue) is essential during preclinical development to understand its pharmacokinetic profile. nih.gov A robust and reliable bioanalytical method is therefore critical. For a small molecule like this compound, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically the standard choice due to its high sensitivity and specificity. nih.gov

The development process involves several key steps:

Sample Preparation: An efficient extraction technique is developed to isolate this compound from the complex biological matrix. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The goal is to remove interfering substances while maximizing the recovery of the analyte.

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method is developed to separate this compound from endogenous matrix components and any potential metabolites. This involves optimizing the stationary phase (column), mobile phase composition, and flow rate to achieve a sharp, symmetrical peak with a suitable retention time.

Mass Spectrometric Detection: The compound is detected using a tandem mass spectrometer, typically in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺) and one or more unique product ions generated by collision-induced dissociation. This highly selective detection minimizes interference and provides accurate quantification.

Once developed, the method must be rigorously validated according to regulatory guidelines to ensure its reliability. nih.gov Validation assesses several key parameters, including selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Key Validation Parameters for a Preclinical Bioanalytical Method

Validation ParameterDescriptionTypical Acceptance Criteria for Preclinical Studies
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte.
Linearity The ability to produce results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of the measured concentration to the true concentration.Mean concentration within ±20% of nominal value (±25% at LLOQ¹).
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly.Coefficient of variation (CV) ≤ 20% (≤ 25% at LLOQ¹).
Recovery The efficiency of the extraction process.Consistent and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte.CV of matrix factor should be ≤ 15-20%.
Stability The chemical stability of the analyte in the biological matrix under different storage and handling conditions.Mean concentration within ±20% of the nominal initial concentration.

¹LLOQ: Lower Limit of Quantification

Pharmacological Research in Experimental Models

In Vitro Pharmacological Studies

Anti-inflammatory Effects in Cell Culture Models (e.g., modulation of prostaglandin (B15479496) E2)

No studies detailing the effects of 3-Chloro Proglumetacin (B1203747) on prostaglandin E2 modulation in cell culture models were found.

Inhibition of Cell Migration and Adhesion in Inflammatory Contexts

Data regarding the impact of 3-Chloro Proglumetacin on cell migration and adhesion is not available.

Effects on Immune Cell Function (e.g., natural killer cell activity)

The effects of this compound on natural killer cell activity or other immune cell functions have not been documented in the reviewed literature.

In Vivo Studies in Animal Models (Focus on Mechanistic Elucidation)

Anti-inflammatory Efficacy in Induced Animal Models (e.g., allergic air pouch inflammation, rat hind paw edema)

There are no available reports on the in vivo anti-inflammatory efficacy of this compound in established animal models of inflammation.

Investigation of Leukocyte Migration and Inflammatory Exudate Formation

Studies investigating the effect of this compound on leukocyte migration and the formation of inflammatory exudate in animal models could not be located.

Studies on Platelet Aggregation in Animal Systems

In vitro and ex vivo studies in animal models have been conducted to determine the effects of proglumetacin and its metabolites on platelet aggregation. In an in vitro study using rabbit platelets, proglumetacin demonstrated inhibitory effects on platelet aggregation induced by sodium arachidonate (B1239269) (SAA) or collagen. nih.gov The inhibitory potency of proglumetacin in this in vitro setting was found to be as strong as that of indometacin. nih.gov This suggests a direct interaction with the platelet membrane. nih.gov

However, the ex vivo effects of proglumetacin on platelet aggregation in rats were less pronounced compared to indometacin. nih.gov When administered orally, proglumetacin had a weaker effect on inhibiting SAA-induced platelet aggregation in rats than indometacin. nih.gov This difference between in vitro and ex vivo findings suggests that the anti-platelet activity of proglumetacin may be influenced by its metabolism. The primary anti-inflammatory action of proglumetacin is attributed to its conversion to the active metabolite, indometacin. nih.gov

The research also investigated the impact of proglumetacin on the formation of thromboxane (B8750289) B2 (TXB2), a stable metabolite of thromboxane A2 which is a potent promoter of platelet aggregation. Proglumetacin showed much less inhibition of TXB2 formation in a washed rabbit platelet suspension compared to indometacin, with an IC50 value of 6.3 µM for proglumetacin. nih.gov

Inhibitory Effects of Proglumetacin and Indometacin on Platelet Aggregation
CompoundAnimal ModelAssayInducing AgentRelative Potency/Effect
ProglumetacinRabbitIn Vitro Platelet AggregationSodium Arachidonate (SAA) or CollagenAs strong as Indometacin nih.gov
ProglumetacinRatEx Vivo Platelet AggregationSodium Arachidonate (SAA)Less potent than Indometacin nih.gov
ProglumetacinRabbitTXB2 Formation InhibitionN/AIC50 = 6.3 µM (Less potent than Indometacin) nih.gov

Mechanism-Based Evaluation of Antipyretic and Analgesic Effects in Animal Models

The antipyretic and analgesic properties of proglumetacin maleate (B1232345) have been evaluated in various animal models, with its mechanism of action largely attributed to its active metabolite, indometacin.

In studies on its analgesic effects, proglumetacin demonstrated significant activity. In a phenylquinone-induced writhing test in mice, a model for visceral pain, the potency of proglumetacin relative to indomethacin (B1671933) was time-dependent. When administered one hour before the pain stimulus, its potency was about 0.8 times that of indomethacin. However, when given four hours prior, its potency increased to approximately twice that of indomethacin. nih.gov In a model of inflammatory pain, the rat silver nitrate (B79036) arthritis test, proglumetacin's analgesic activity was about 1.5 times more potent than that of indomethacin. nih.gov Conversely, in the rat adjuvant arthritic pain model, which represents chronic pain, proglumetacin was slightly less active than indomethacin. nih.gov

The antipyretic effects of proglumetacin were observed in rats with yeast-induced fever. Proglumetacin produced a dose-dependent reduction in body temperature in febrile rats, without affecting the normal body temperature of healthy animals. nih.gov A significant antipyretic effect was also noted in rabbits with fever induced by lipopolysaccharide (LPS). nih.gov Generally, the antipyretic effect of proglumetacin was found to be moderate when compared to that of indomethacin. nih.gov

Analgesic and Antipyretic Effects of Proglumetacin in Animal Models
Pharmacological EffectAnimal ModelTestKey Findings
AnalgesicMicePhenylquinone-induced writhingPotency relative to Indometacin: ~0.8x at 1 hr, ~2x at 4 hr pre-administration. nih.gov
AnalgesicRatSilver nitrate arthritis~1.5 times more potent than Indometacin. nih.gov
AnalgesicRatAdjuvant arthritic painSlightly less active than Indometacin. nih.gov
AntipyreticRatYeast-induced feverDose-dependent antipyretic effect. nih.gov
AntipyreticRabbitLPS-induced feverSignificant antipyretic effect. nih.gov

Comparative Pharmacological Profiling with Related Compounds (e.g., Indometacin)

Proglumetacin has been extensively compared to its active metabolite, indometacin, revealing a distinct pharmacological profile. The primary mode of action for proglumetacin's anti-inflammatory, analgesic, and antipyretic effects is understood to be its conversion to indometacin. nih.govnih.gov

In terms of anti-inflammatory activity, proglumetacin maleate demonstrates a dose-dependent inhibition of vascular permeability and carrageenin-induced edema. nih.gov These effects are more pronounced and longer-lasting when proglumetacin is administered four hours prior to the inflammatory agent, as opposed to one hour before. nih.gov While its inhibitory effects on kaolin (B608303) edema and UV-erythema are slightly less than those of indometacin, its subacute anti-exudative and anti-granuloma effects are nearly equivalent. nih.gov Notably, in the adjuvant arthritis model in rats, a model of chronic inflammation, proglumetacin's prophylactic and therapeutic effects were found to be superior or equal to those of indometacin. nih.gov

The analgesic profile of proglumetacin also shows some advantages over indometacin depending on the pain model. As mentioned, in the phenylquinone-induced writhing model in mice, its potency surpassed that of indometacin when administered four hours prior to the stimulus, and it was also more potent in the rat silver nitrate arthritis model. nih.gov However, for chronic pain in the adjuvant arthritis model, it was slightly less potent. nih.gov The antipyretic effects of proglumetacin are generally considered to be more moderate than those of indomethacin. nih.gov

Regarding its effects on platelet aggregation, proglumetacin's in vitro inhibitory potency on rabbit platelets is comparable to indometacin. nih.gov However, its ex vivo efficacy in rats is lower, which is consistent with the understanding that its systemic effects are largely dependent on its conversion to indometacin. nih.gov

Comparative Pharmacological Profile: Proglumetacin vs. Indometacin
Pharmacological ParameterFindingReference
Anti-inflammatory Effects
Carrageenin EdemaDose-dependent inhibition; longer-acting and more potent with earlier administration. nih.gov
Adjuvant Arthritis (Chronic)Superior or equal to Indometacin. nih.gov
Analgesic Effects
Phenylquinone Writhing (Mice)More potent than Indometacin at 4 hours pre-administration. nih.gov
Silver Nitrate Arthritis (Rat)More potent than Indometacin. nih.gov
Antipyretic Effects Generally more moderate than Indometacin. nih.gov
Platelet Aggregation
In Vitro (Rabbit)As strong as Indometacin. nih.gov
Ex Vivo (Rat)Less potent than Indometacin. nih.gov

The Prodrug Concept: Research on Proglumetacin and Its Active Metabolites

Investigation of Proglumetacin (B1203747) as a Prodrug of Indometacin and Proglumide (B1679172)

Proglumetacin, chemically known as 3-Chloro Proglumetacin, is a non-steroidal anti-inflammatory drug (NSAID) that was synthesized as a mutual prodrug of indometacin and proglumide. This design aimed to leverage the therapeutic benefits of both active moieties while potentially mitigating some of the adverse effects associated with indometacin, particularly gastrointestinal issues.

Research has unequivocally established that proglumetacin undergoes extensive metabolism in the body to release indometacin and proglumide. Pharmacokinetic studies in rats using radiolabeled proglumetacin have shown that the parent compound is not detectable in blood, urine, or organs following oral administration. Instead, several indolic metabolites are found, with indometacin being the predominant one. This metabolic conversion is central to the therapeutic efficacy of proglumetacin, as the anti-inflammatory effects are primarily attributed to the released indometacin.

The rationale behind combining indometacin with proglumide in a single prodrug molecule is based on the distinct properties of each compound. Indometacin is a potent inhibitor of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. Proglumide, on the other hand, is known for its gastroprotective properties, which can help to counteract the gastrointestinal irritation often associated with NSAID therapy.

Differential Pharmacological Activities of the Parent Compound vs. Metabolites

A critical aspect of prodrug research is to understand the pharmacological profile of the prodrug itself in comparison to its active metabolites. Studies have been conducted to elucidate the distinct activities of proglumetacin and its primary active metabolite, indometacin.

Research investigating the mechanism of action has revealed significant differences in the inhibitory activities of proglumetacin and indometacin on the enzymes involved in the inflammatory cascade. In vitro studies have shown that proglumetacin is a much weaker inhibitor of prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TXB2) formation compared to indometacin. This indicates that the direct anti-inflammatory effect of the parent proglumetacin molecule, via COX inhibition, is considerably less potent than that of its active metabolite.

The following table summarizes the comparative inhibitory activities of proglumetacin and its metabolite indometacin on key inflammatory mediators.

CompoundTargetInhibitory Activity
Proglumetacin Prostaglandin E2 (PGE2) FormationMuch less potent than Indometacin
Thromboxane B2 (TXB2) FormationMuch less potent than Indometacin
5-HETE FormationPotent Inhibitor
Indometacin Prostaglandin E2 (PGE2) FormationPotent Inhibitor
Thromboxane B2 (TXB2) FormationPotent Inhibitor
5-HETE FormationLess potent than Proglumetacin

Enzyme Kinetics of Prodrug Activation

The conversion of a prodrug to its active form is a critical step that determines the rate and extent of drug availability at the target site. In the case of proglumetacin, this bioactivation is mediated by enzymatic hydrolysis.

Proglumetacin is an ester-containing compound, and its hydrolysis to indometacin and proglumide is catalyzed by esterase enzymes. These enzymes are ubiquitously present in the body, with high concentrations found in the liver and plasma. The hydrolysis of the ester bond in the proglumetacin molecule releases the active indometacin and the gastroprotective proglumide.

While the involvement of esterases in the activation of proglumetacin is well-established, specific quantitative data on the enzyme kinetics, such as Michaelis-Menten constants (Km) and maximum velocity (Vmax) for the specific carboxylesterases involved in human metabolism, are not extensively reported in publicly available literature. Such data would provide a more detailed understanding of the rate of conversion and the factors that might influence it, such as genetic polymorphisms in esterase enzymes or potential drug-drug interactions. The rate of this enzymatic conversion is a key determinant of the pharmacokinetic profile of the active metabolites and, consequently, the onset and duration of the therapeutic effect.

Implications of Metabolite Formation for Sustained or Targeted Action

The design of proglumetacin as a prodrug has significant implications for the delivery and action of its active metabolites, potentially offering a more sustained therapeutic effect.

The pharmacokinetic profile of proglumetacin in animal models supports the concept of a sustained action. Studies in rats have demonstrated that after oral administration, the absorption of radiolabeled proglumetacin is slow, with peak plasma concentrations of radioactivity being reached after several hours. Furthermore, the elimination of the radioactivity from plasma follows a bi-exponential pattern with a long terminal half-life. This slow absorption and elimination profile suggests that the metabolic conversion of proglumetacin to indometacin occurs over an extended period, leading to a prolonged presence of the active drug in the systemic circulation. This sustained release of indometacin can result in a longer duration of anti-inflammatory and analgesic effects, potentially allowing for less frequent dosing.

Emerging Research Areas and Future Directions

Drug Repurposing Research

Drug repurposing, the investigation of existing drugs for new therapeutic purposes, offers a promising avenue for accelerating the development of treatments for various diseases. nih.govarocjournal.com This strategy is being conceptually applied to Proglumetacin (B1203747) and its derivatives, particularly in the context of antiviral research.

Identification as a Potential Inhibitor of Viral Proteases (e.g., SARS-CoV Mpro)

A significant area of interest is the potential for Proglumetacin, the parent compound of 3-Chloro Proglumetacin, to act as an inhibitor of viral proteases. The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme for the replication of coronaviruses, making it a prime target for antiviral drug development. mdpi.comtocris.comnih.gov The functional importance of this enzyme in the viral life cycle has made it a focal point for identifying inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling has identified Proglumetacin as a potential inhibitor of the SARS-CoV main protease (Mpro). medchemexpress.com Such computational studies are instrumental in screening existing drugs for new biological activities. The inhibitory potential of Proglumetacin against this key viral enzyme highlights a significant opportunity for drug repurposing.

Table 1: Inhibitory Activity of Proglumetacin
CompoundTargetReported Activity (AC50)Identification Method
ProglumetacinSARS-CoV Mpro8.9 μMQSAR Modeling

In Silico Screening and Experimental Validation for Novel Therapeutic Applications

In silico screening has become a cornerstone of modern drug discovery, enabling the rapid, computational evaluation of vast compound libraries against biological targets. nih.govmdpi.com This methodology involves techniques like molecular docking, which predicts the binding affinity and interaction between a small molecule and a protein's active site. nih.govnih.gov Such approaches can be used to screen this compound and other related compounds against a wide array of proteins associated with various diseases.

The process typically begins with a virtual screening of compounds to identify potential "hits". nih.gov These computationally identified candidates must then undergo rigorous experimental validation to confirm their biological activity and therapeutic potential. nih.gov This combination of computational screening and subsequent lab-based validation provides a powerful and efficient pathway for discovering novel therapeutic applications. nih.govnih.gov

Rational Design of Next-Generation Derivatives

Rational drug design involves the iterative process of designing and synthesizing new compounds with improved properties based on an understanding of their biological target. researchgate.net This approach is central to developing derivatives of Proglumetacin, such as this compound, with enhanced therapeutic profiles.

Exploration of Analogs with Improved Target Selectivity

The development of analogs focuses on modifying the core structure of a lead compound to enhance its interaction with the intended biological target. Introducing a substituent, such as a chlorine atom in this compound, is a common strategy in medicinal chemistry to alter a molecule's steric and electronic properties. These modifications can lead to more precise binding to the target, thereby improving potency and selectivity while potentially reducing off-target effects. nih.govmdpi.com The goal is to create derivatives that are highly effective against their intended target with minimal interaction with other proteins in the body.

Development of Compounds with Modulated Metabolic Profiles

Beyond improving target interaction, rational design also aims to optimize a compound's pharmacokinetic properties, including its metabolic stability. The chemical structure of a drug dictates how it is absorbed, distributed, metabolized, and excreted (ADME). The strategic addition of a halogen atom, like chlorine, can block sites on the molecule that are susceptible to metabolic breakdown. This can increase the compound's half-life, allowing it to remain active in the body for longer. The development of derivatives with modulated metabolic profiles is a key objective for creating more effective and convenient therapeutic agents.

Advanced Drug Delivery System Research (Conceptual and Experimental)

To maximize the therapeutic benefit of a compound like this compound, research into advanced drug delivery systems is essential. nih.govnih.gov These systems are designed to control the release of a drug over time and deliver it specifically to the target site, which can improve efficacy and reduce systemic side effects. nih.govfastercapital.com

Conceptual and experimental work in this area includes a variety of platforms:

Nanoparticle-Based Systems: Polymeric and lipid-based nanoparticles can encapsulate drugs, protecting them from degradation and controlling their release. nih.govresearchgate.net Materials such as polylactic-co-glycolic acid (PLGA) are biodegradable and have been extensively studied for creating nanoparticles that offer sustained drug release. nih.govdovepress.com

Smart Drug Delivery Systems: These are advanced systems designed to release their payload in response to specific physiological or external triggers. fastercapital.com For example, pH-responsive hydrogels can be designed to release a drug in the acidic microenvironment of a tumor, while other systems might respond to specific enzymes or temperature changes. fastercapital.comdovepress.com

Transdermal and Localized Delivery: Platforms like microneedle patches offer a minimally invasive way to deliver drugs through the skin, creating microchannels for the compound to pass through. fastercapital.comresearchgate.net This can be particularly useful for localized conditions or for systemic delivery without the need for injection.

Table 2: Overview of Advanced Drug Delivery Systems
Delivery System TypeDescriptionPotential Application for this compound
Polymeric Nanoparticles (e.g., PLGA)Biodegradable particles that encapsulate a drug for controlled, sustained release. nih.govdovepress.comSystemic delivery with prolonged therapeutic effect.
Lipid-Based NanocarriersVesicular or particulate systems made of lipids that can enhance drug solubilization and transport across biological membranes. researchgate.netImproved oral bioavailability or topical delivery.
Responsive HydrogelsPolymer networks that swell or contract in response to stimuli (e.g., pH, temperature), releasing the drug in a controlled manner. fastercapital.comTargeted release at sites of inflammation or tumors.
Microneedle PatchesPatches with microscopic needles that create small channels in the skin for painless drug delivery. fastercapital.comTransdermal delivery for systemic or localized treatment.

Integration of Omics Technologies in Mechanistic Studies

There is no evidence of the use of omics technologies (genomics, proteomics, metabolomics) to study the mechanistic properties of this compound. Such advanced research techniques are applied to understand the mechanisms of drugs and diseases, which is not relevant to a process-related impurity.

Q & A

Q. How can researchers ensure reproducibility in this compound’s preclinical toxicity studies?

  • Methodological Answer: Adhere to OECD guidelines for Good Laboratory Practice (GLP). Report detailed experimental conditions (e.g., animal strain, feed, housing temperature). Share raw data and analytical protocols via open-access repositories. Independent replication studies by third-party labs enhance credibility .

Q. What strategies mitigate bias in clinical trials evaluating this compound’s efficacy in rheumatoid arthritis?

  • Methodological Answer: Implement double-blinding with matched placebos. Use objective endpoints (e.g., joint imaging scores) alongside patient-reported outcomes. Pre-register trial protocols (e.g., ClinicalTrials.gov ) and conduct interim analyses with independent data monitoring committees .

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